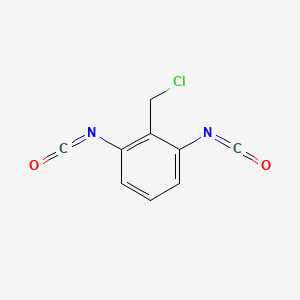
2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethylphosphonamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethylphosphonamidate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of both chloro and phosphonamidate groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethylphosphonamidate typically involves the reaction of 2-chloro-1-(4-chlorophenyl)ethenyl chloride with triethylphosphonamidate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or toluene, and the reaction is often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethylphosphonamidate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.
Hydrolysis: The phosphonamidate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to oxides or reduced forms, respectively.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethylphosphonamidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce chloro and phosphonamidate groups into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethyl
Eigenschaften
CAS-Nummer |
59149-93-8 |
|---|---|
Molekularformel |
C14H20Cl2NO2P |
Molekulargewicht |
336.2 g/mol |
IUPAC-Name |
N-[[2-chloro-1-(4-chlorophenyl)ethenoxy]-ethylphosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C14H20Cl2NO2P/c1-4-17(5-2)20(18,6-3)19-14(11-15)12-7-9-13(16)10-8-12/h7-11H,4-6H2,1-3H3 |
InChI-Schlüssel |
LWCJGUVDKANYFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(=O)(CC)OC(=CCl)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)

![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)


![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)


![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)


